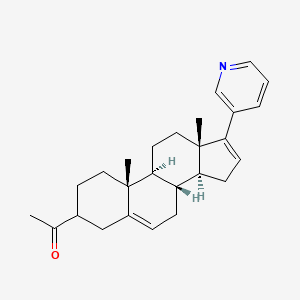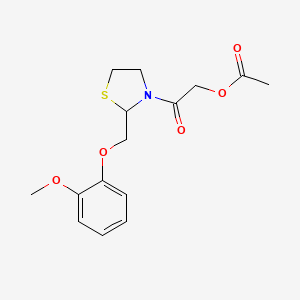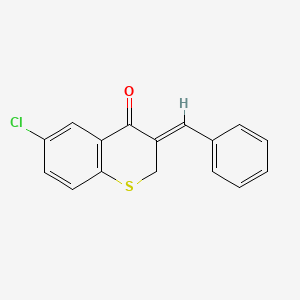
Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C10H20N2O12P4.8K and a molecular weight of 796.9539 . This compound is known for its unique structure, which includes multiple phosphonate groups, making it a valuable agent in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives in the presence of potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to form lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonates, while reduction may produce lower oxidation state derivatives .
Wissenschaftliche Forschungsanwendungen
Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological systems, including as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in various industrial processes, including water treatment and as a stabilizer in certain formulations
Wirkmechanismus
The mechanism of action of octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes and disrupt biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))trikisphosphonate
- Tetrapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))bisphosphonate
- Diphosphonohexane
Uniqueness
Eigenschaften
CAS-Nummer |
63069-27-2 |
|---|---|
Molekularformel |
C10H20K8N2O12P4 |
Molekulargewicht |
796.95 g/mol |
IUPAC-Name |
octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.8K/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8 |
InChI-Schlüssel |
LUPDLFAHXJFLOR-UHFFFAOYSA-F |
Kanonische SMILES |
C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


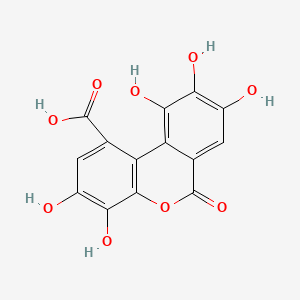
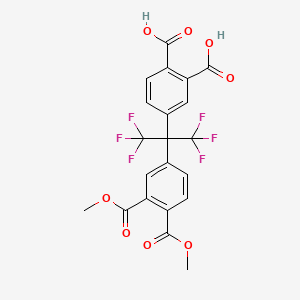

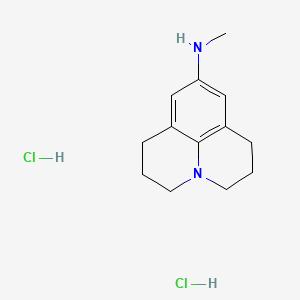

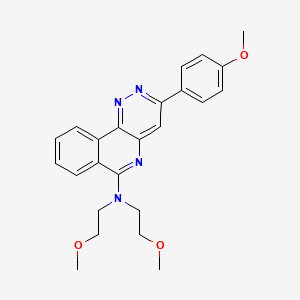

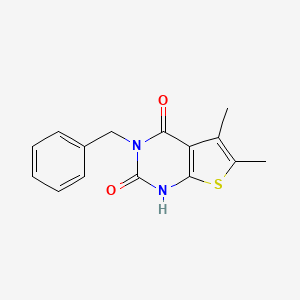
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)

